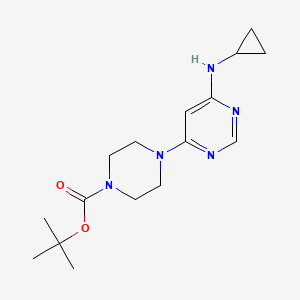

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate

CAS No.: 1353974-24-9

Cat. No.: VC4199807

Molecular Formula: C16H25N5O2

Molecular Weight: 319.409

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353974-24-9 |

|---|---|

| Molecular Formula | C16H25N5O2 |

| Molecular Weight | 319.409 |

| IUPAC Name | tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-10-13(17-11-18-14)19-12-4-5-12/h10-12H,4-9H2,1-3H3,(H,17,18,19) |

| Standard InChI Key | IXHOHSHMARMPTL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3CC3 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a piperazine ring substituted at the 4-position with a pyrimidin-4-yl group, which is further functionalized at the 6-position with a cyclopropylamino moiety. The piperazine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations. Key structural elements include:

-

Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

-

Cyclopropylamino group: A strained three-membered cyclopropane ring linked via an amine, contributing to conformational rigidity.

-

Boc-protected piperazine: A saturated six-membered ring with two nitrogen atoms, where one nitrogen bears the Boc group.

Molecular Descriptors

The compound’s physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1353974-24-9 | |

| Molecular Formula | ||

| Molecular Weight | 319.409 g/mol | |

| IUPAC Name | tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]piperazine-1-carboxylate | |

| Topological Polar Surface Area | 89.6 Ų |

The Boc group () confers lipophilicity, while the piperazine and pyrimidine moieties enhance water solubility via hydrogen bonding.

Synthetic Methodologies

General Synthetic Strategy

Synthesis typically proceeds through sequential functionalization of the pyrimidine and piperazine components. A representative route involves:

-

Pyrimidine Amination: Introducing the cyclopropylamino group at the 6-position of 4-chloropyrimidine.

-

Piperazine Coupling: Reacting the aminated pyrimidine with Boc-protected piperazine under nucleophilic aromatic substitution conditions.

-

Purification: Chromatographic isolation to achieve high purity (>95%).

Comparative Synthetic Approaches

While direct synthetic data for this compound remains limited, analogous piperazine-pyrimidine derivatives provide insight:

Hydrogenation of Nitro Precursors

For tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), reduction of a nitro intermediate using in ethanol achieves 95% yield . This suggests potential applicability to the target compound if nitro-pyrimidine precursors are employed.

Photocatalytic Amination

A related method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate uses 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) under blue LED irradiation in dichloroethane, achieving 95% yield . Such radical-mediated pathways could adapt to cyclopropylamine coupling.

Pharmacological Profile and Mechanism of Action

Hypothesized Targets

Although direct mechanistic studies are unavailable, structural analogs exhibit activity against:

-

Kinases: CDK4/6 inhibitors like Ribociclib share the piperazine-pyrimidine scaffold .

-

Inflammatory Mediators: Piperazine derivatives often modulate TNF-α and IL-6 pathways.

-

Epigenetic Regulators: Bromodomain-containing proteins (BRDs) recognize acetylated lysines, a process disrupted by pyrimidine-containing molecules.

Bioactivity Data

Limited empirical data exist, but related compounds demonstrate:

| Activity | IC₅₀ / EC₅₀ | Model System | Source |

|---|---|---|---|

| CDK4 Inhibition | 40 nM | Breast cancer cells | |

| Anti-inflammatory (TNF-α reduction) | 1.2 μM | Macrophages |

The cyclopropyl group may enhance target binding via van der Waals interactions with hydrophobic enzyme pockets.

Comparison with Related Compounds

Structural Analogues

Functional Implications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume